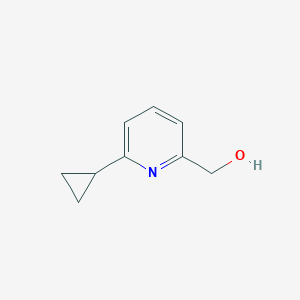
(6-Cyclopropylpyridin-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Cyclopropylpyridin-2-yl)methanol is an organic compound with the molecular formula C₉H₁₁NO It is a derivative of pyridine, featuring a cyclopropyl group attached to the sixth position of the pyridine ring and a methanol group at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Cyclopropylpyridin-2-yl)methanol typically involves the cyclopropylation of pyridine derivatives followed by the introduction of the methanol group. One common method includes the reaction of 2-bromopyridine with cyclopropylmagnesium bromide (Grignard reagent) to form 2-cyclopropylpyridine. This intermediate is then subjected to a reduction reaction using lithium aluminum hydride (LiAlH₄) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, along with cost-effective and environmentally friendly reaction conditions.
化学反应分析
Types of Reactions
(6-Cyclopropylpyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield (6-Cyclopropylpyridin-2-yl)methanone .
科学研究应用
(6-Cyclopropylpyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It may be used in the development of new materials and chemical processes
作用机制
The mechanism of action of (6-Cyclopropylpyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
相似化合物的比较
Similar Compounds
2-Cyclopropylpyridine: Lacks the methanol group, making it less versatile in certain reactions.
6-Methylpyridin-2-yl)methanol: Similar structure but with a methyl group instead of a cyclopropyl group, affecting its reactivity and applications.
Uniqueness
(6-Cyclopropylpyridin-2-yl)methanol is unique due to the presence of both the cyclopropyl and methanol groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
属性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC 名称 |
(6-cyclopropylpyridin-2-yl)methanol |
InChI |
InChI=1S/C9H11NO/c11-6-8-2-1-3-9(10-8)7-4-5-7/h1-3,7,11H,4-6H2 |
InChI 键 |
FAGYAWVHXHWORP-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=CC=CC(=N2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




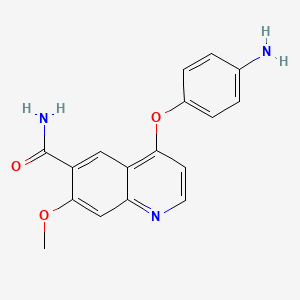

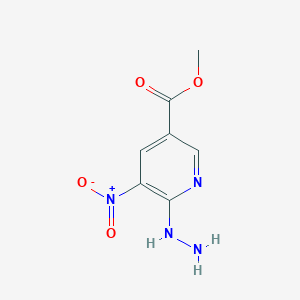
![N-(1,1-Dimethylethyl)-4'-(methylamino)[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13984112.png)


![8-(p-Tolyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13984120.png)
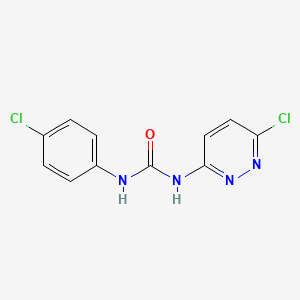
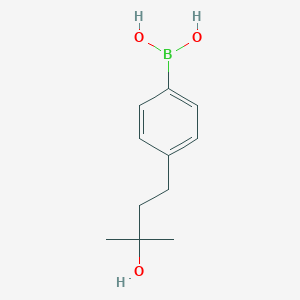

![2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)acetic acid](/img/structure/B13984139.png)
![tert-Butyl 3-oxospiro[indoline-2,4'-piperidine]-1'-carboxylate](/img/structure/B13984141.png)
